Cas no 2034612-27-4 (2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide)

2-(2H-1,3-Benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide is a structurally complex organic compound featuring a benzodioxole moiety linked to a furan-substituted pyrazine core via an acetamide bridge. This hybrid scaffold combines aromatic and heterocyclic elements, making it a promising candidate for pharmaceutical and agrochemical research. Its distinct molecular architecture suggests potential bioactivity, particularly in targeting enzymes or receptors due to the presence of multiple functional groups. The compound's synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. Its purity and stability under standard conditions make it suitable for advanced applications in medicinal chemistry and drug discovery.
2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide structure
2034612-27-4 structure
Product Name:2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide
CAS No:2034612-27-4
MF:C18H15N3O4
MW:337.329404115677
CID:6212080
PubChem ID:122162987
Update Time:2025-06-15

2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide
    • F6574-0256
    • 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide
    • AKOS032469808
    • 2034612-27-4
    • 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
    • 2-(1,3-benzodioxol-5-yl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide
    • Inchi: 1S/C18H15N3O4/c22-17(8-12-1-2-15-16(7-12)25-11-24-15)21-9-14-18(20-5-4-19-14)13-3-6-23-10-13/h1-7,10H,8-9,11H2,(H,21,22)
    • InChI Key: IURYUILBBIWJHN-UHFFFAOYSA-N
    • SMILES: O1COC2=CC=C(C=C12)CC(NCC1C(C2=COC=C2)=NC=CN=1)=O

Computed Properties

  • Exact Mass: 337.10625597g/mol
  • Monoisotopic Mass: 337.10625597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 86.5Ų

2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide Pricemore >>

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2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide Related Literature

Additional information on 2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide

Comprehensive Analysis of 2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide (CAS No. 2034612-27-4)

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide, identified by its CAS No. 2034612-27-4, represents a fascinating area of research in medicinal chemistry and drug discovery. This molecule combines a benzodioxole moiety with a furan-pyrazine scaffold, creating a unique structure that has garnered attention for its potential applications in various therapeutic areas. Researchers are particularly interested in its molecular interactions and bioactivity profiles, which could pave the way for novel treatments.

In recent years, the demand for heterocyclic compounds like 2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide has surged due to their versatility in pharmaceutical development. Users frequently search for terms such as "benzodioxole derivatives," "furan-based therapeutics," and "pyrazine acetamide applications," reflecting the growing interest in this chemical space. The compound's structural complexity and functional groups make it a promising candidate for targeting specific biological pathways.

The synthesis of CAS No. 2034612-27-4 involves multi-step organic reactions, often starting from commercially available 1,3-benzodioxole-5-carboxylic acid and 3-furanpyrazine intermediates. Optimizing the yield and purity of this compound is a key focus for chemists, as highlighted by frequent searches for "synthetic routes for benzodioxole-furan hybrids." Advanced techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing its structure and ensuring reproducibility.

From a pharmacological perspective, 2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide has shown intriguing results in preliminary in vitro studies. Its binding affinity to certain enzymes and receptors has sparked discussions about its potential in addressing unmet medical needs. Online queries like "benzodioxole-furan acetamide mechanism of action" and "bioactivity of CAS 2034612-27-4" indicate a strong public and scientific curiosity about its applications.

Beyond its therapeutic potential, this compound is also studied for its physicochemical properties, including solubility, stability, and logP values. These factors are critical for drug formulation and delivery systems, topics frequently explored in forums and research papers. The integration of computational chemistry tools has further accelerated the understanding of its molecular dynamics and ADMET profiles.

In conclusion, 2-(2H-1,3-benzodioxol-5-yl)-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}acetamide (CAS No. 2034612-27-4) stands as a compelling example of modern medicinal chemistry innovation. Its unique structure, combined with emerging research trends, positions it as a molecule of significant interest for both academic and industrial stakeholders. As investigations continue, this compound may unlock new possibilities in targeted therapy and molecular design.

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